Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and material science. This compound is recognized for its unique structural characteristics, which make it a valuable scaffold in drug design and development .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride are not available, imidazo[1,2-a]pyridines have been recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This suggests that there is ongoing interest in the development and application of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with tumorigenesis . This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities compared to other imidazopyridine derivatives. Its ability to interact with a broader range of molecular targets makes it a versatile compound in drug discovery .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNIFFNMRGVVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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